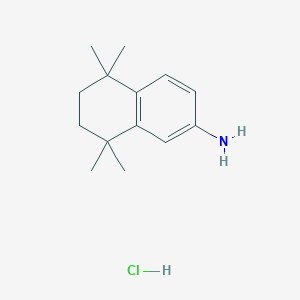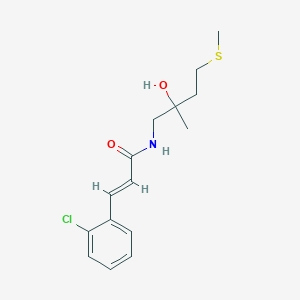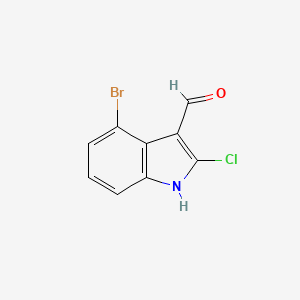![molecular formula C17H13Cl4N3O3 B2523247 N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide CAS No. 339096-74-1](/img/structure/B2523247.png)
N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide is a useful research compound. Its molecular formula is C17H13Cl4N3O3 and its molecular weight is 449.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal Decomposition and Structural Analysis
A study conducted by Aksu et al. (2007) investigated the thermal decomposition of heterodinuclear Ni(II)-M(II) complexes prepared from ONNO type reduced Schiff base compounds. The study highlighted the synthesis and characterization of various complexes, including N,N′-bis(salicylidene)-1,3-propanediamine derivatives, their thermal behavior, and structural analysis using X-ray diffraction. This research illustrates the interest in understanding the thermal stability and decomposition pathways of Schiff base compounds, which can be relevant for the design and development of materials with specific thermal properties (Aksu et al., 2007).
Electrochemical Behavior and Sensing Applications
Research by Khoobi et al. (2014) focused on the electrochemical behavior of hydroxychloroquine in the presence of acetaminophen using a modified glassy carbon electrode. The study utilized N,N'-bis[(E)-(1-pyridyl) methylidene]-1,3-propanediamine self-assembled monolayer for electrode modification, demonstrating the application of Schiff base compounds in enhancing electrochemical sensing capabilities. This work underscores the potential of Schiff base derivatives in developing sensitive and selective sensors for pharmaceutical analysis (Khoobi et al., 2014).
Corrosion Inhibition
The study by Mohsenifar et al. (2016) explored the use of N,N′-Bis(phloroacetophenone)-1,2-propanediamine as a corrosion inhibitor for steel in acidic environments. This research is pivotal in understanding the mechanisms of corrosion inhibition and the development of more effective corrosion protectants for industrial applications. The findings contribute to the broader field of materials science, particularly in the development of protective coatings for metals (Mohsenifar et al., 2016).
Biodegradable Polymers
Abdolmaleki et al. (2011) synthesized biodegradable poly(ester-amide)s based on tyrosine, a natural amino acid, demonstrating the application of Schiff base compounds in creating environmentally friendly materials. This study highlights the importance of developing biodegradable polymers for various applications, including medical devices, packaging, and more. The research emphasizes the role of chemistry in addressing environmental concerns through the design of sustainable materials (Abdolmaleki et al., 2011).
Properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[[hydroxy(methyl)amino]methylidene]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl4N3O3/c1-24(27)8-11(16(25)22-14-4-2-9(18)6-12(14)20)17(26)23-15-5-3-10(19)7-13(15)21/h2-8,27H,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNDYOITBYSFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2523165.png)

![N-(5-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2523168.png)





![tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2523176.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2523180.png)

![(2-Phenyltriazol-4-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2523185.png)

![5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine](/img/structure/B2523187.png)
